N-Butyl-1-methylazetidin-3-amine
Description
Historical Evolution of Azetidine (B1206935) Synthesis and Applications
The history of azetidine chemistry dates back over a century, but for many years, the synthesis of these strained rings was considered a significant challenge. chemrxiv.org Early methods were often low-yielding and lacked generality. Key synthetic strategies that have emerged over time include intramolecular cyclizations, cycloadditions, ring expansions, and the reduction of β-lactams (azetidin-2-ones). sigmaaldrich.com The discovery that β-lactams are the core structural motif in penicillin and cephalosporin (B10832234) antibiotics spurred intense research into the construction of the azetidinone ring. sigmaaldrich.com In recent decades, remarkable advances have led to more efficient and versatile methods for creating diversely functionalized azetidines, making them more accessible for research and development. researchgate.net
Structural Characteristics and Intrinsic Ring Strain of Four-Membered Nitrogen Heterocycles
Four-membered rings, including azetidines, are characterized by significant ring strain. mdpi.com The azetidine ring possesses a strain energy of approximately 25.2 kcal/mol, which is comparable to that of cyclobutane (B1203170) and aziridine (B145994). researchgate.net This inherent strain is a result of bond angle compression relative to the ideal tetrahedral angle of 109.5°. Unlike the planar oxetane (B1205548) (oxygen analogue) or thietane (B1214591) (sulfur analogue), the azetidine ring typically adopts a puckered conformation that undergoes rapid inversion. nih.gov This ring strain is not merely a liability; it endows azetidines with a unique reactivity profile, making them susceptible to ring-opening reactions under specific conditions while remaining stable enough for practical handling. nih.gov This balance of stability and reactivity is a key feature that chemists exploit. researchgate.net
Role of Azetidine Frameworks as Privileged Motifs in Organic Synthesis
The azetidine scaffold is now widely recognized as a "privileged" motif in medicinal chemistry. researchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets. The rigid, three-dimensional structure of the azetidine ring allows it to present substituents in well-defined spatial orientations, which can lead to improved binding affinity and selectivity for protein targets. researchgate.net Furthermore, incorporating an azetidine ring into a drug candidate can improve its physicochemical properties, such as solubility and metabolic stability, compared to more common five- and six-membered rings. researchgate.net As a result, azetidines are increasingly used as building blocks in the synthesis of complex molecules and are found in a growing number of biologically active compounds.
Specific Relevance of 3-Aminoazetidine Derivatives in Contemporary Chemical Research
Within the broader azetidine family, 3-aminoazetidine derivatives have emerged as particularly valuable substructures in drug discovery. researchgate.net The presence of a primary or secondary amine at the 3-position provides a crucial handle for further chemical modification, allowing for the construction of diverse molecular libraries. Research has shown that these derivatives can serve as important pharmacophores. For example, extensive work has been done to develop 3-aminoazetidine derivatives as triple reuptake inhibitors for the neurotransmitters serotonin, norepinephrine, and dopamine, with potential applications as next-generation antidepressants. nih.gov Other studies have identified 3-aminoazetidine amides as potent and selective inhibitors of STAT3, a key protein implicated in cancer. These compounds serve as conformationally restricted analogues of naturally occurring amino acids and are used as building blocks for novel peptides and pharmaceutically active agents. mdpi.com
The subject of this article, N-Butyl-1-methylazetidin-3-amine, combines the established 3-aminoazetidine core with N-alkylation. The parent compound, 1-methylazetidin-3-amine, is a known chemical building block. nih.gov The addition of the n-butyl group to the 3-amino nitrogen further modifies its lipophilicity and steric profile, potentially tuning its biological activity and properties for specific applications in these research areas.
Interactive Data Tables
Table 1: Physicochemical Properties of the Parent Compound, 1-Methylazetidin-3-amine
Below are the computed physicochemical properties for 1-Methylazetidin-3-amine, the core structure related to the title compound.
| Property | Value | Source |
| Molecular Formula | C4H10N2 | |
| Molar Mass | 86.14 g/mol | |
| IUPAC Name | 1-methylazetidin-3-amine | |
| CAS Number | 959957-92-7 | |
| Topological Polar Surface Area | 47.5 Ų | |
| XLogP3-AA (Lipophilicity) | -0.8 |
Table 2: Comparison of Ring Strain in Small Heterocycles
This table highlights the ring strain energy of azetidine compared to other common small ring systems, illustrating its unique energetic landscape.
| Compound | Ring Strain (kcal/mol) | Source |
| Aziridine | 26.7 | researchgate.net |
| Azetidine | 25.2 | researchgate.net |
| Pyrrolidine (B122466) | 5.8 | researchgate.net |
| Piperidine (B6355638) | 0 | researchgate.net |
| Cyclopropane | 27.6 | researchgate.net |
| Cyclobutane | 26.4 | researchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N-butyl-1-methylazetidin-3-amine |
InChI |
InChI=1S/C8H18N2/c1-3-4-5-9-8-6-10(2)7-8/h8-9H,3-7H2,1-2H3 |
InChI Key |
XNKCKCDGKIHLTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1CN(C1)C |
Origin of Product |
United States |
Synthetic Methodologies for N Butyl 1 Methylazetidin 3 Amine and Analogous Azetidine Derivatives
Strategies for Azetidine (B1206935) Ring Construction
The synthesis of azetidines can be broadly categorized into methods that construct the ring through cyclization events and those that re-engineer existing ring systems. Key strategies include intramolecular cyclizations, ring contractions, cycloaddition reactions, and strain-release homologations. rsc.orgmagtech.com.cn
Direct cyclization remains a cornerstone of azetidine synthesis, involving the formation of a carbon-nitrogen bond to close the four-membered ring.
One of the most traditional and direct methods for forming the azetidine ring is through intramolecular nucleophilic substitution. rsc.orgu-tokyo.ac.jp This approach typically involves a γ-aminohalide or a related substrate where a primary or secondary amine acts as the nucleophile, displacing a leaving group at the γ-position. For instance, the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols provides a straightforward route to various 1,3-disubstituted azetidines. organic-chemistry.org Similarly, γ-lactones can serve as precursors for these cyclization reactions. slideshare.net
A notable example involves the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.gov This method demonstrates high yields and tolerance for acid-sensitive functional groups, proceeding via a C3-selective attack of the amine on the epoxide to furnish the azetidine ring. nih.gov
Table 1: Examples of Nucleophilic Displacement for Azetidine Synthesis
| Precursor Type | Leaving Group | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| 2-substituted-1,3-propanediol | Triflate (in situ) | Amine nucleophile | 1,3-disubstituted azetidine | organic-chemistry.org |
| γ-aminohalide | Halide | Base | Substituted azetidine | u-tokyo.ac.jp |
| cis-3,4-epoxy amine | Epoxide oxygen | La(OTf)₃ | 3-hydroxyazetidine | nih.gov |
Ring contraction offers a pathway to azetidines from more readily available five-membered heterocycles, such as pyrrolidines. magtech.com.cn A prominent example is a Favorskii-type rearrangement. The Favorskii rearrangement traditionally involves the conversion of α-halo ketones into carboxylic acid derivatives, often with a ring contraction for cyclic substrates. wikipedia.orgpurechemistry.org
A related strategy, termed aza-quasi-Favorskii rearrangement, has been developed for nitrogen-containing rings. nih.govchemistryviews.org This process can be used to synthesize highly substituted three-membered aziridines from a four-membered azetidine intermediate, which itself is formed from an acyclic precursor. nih.govchemistryviews.org More directly for azetidine synthesis, a robust one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones yields α-carbonylated N-sulfonylazetidines. organic-chemistry.orgacs.org This reaction is proposed to proceed via nucleophilic opening of the pyrrolidinone, followed by an intramolecular Sₙ2 displacement of the bromide by the resulting γ-amide anion to form the contracted azetidine ring. rsc.orgacs.org
Cycloaddition reactions provide a powerful and direct method for constructing the four-membered azetidine ring in a single step. rsc.org The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most efficient ways to synthesize functionalized azetidines. nih.govrsc.orgnih.govresearchgate.net This reaction involves the photochemical excitation of an imine, which then reacts with an alkene to form the azetidine ring. rsc.org
Historically, these reactions required UV light and were often limited to cyclic imines to prevent competing E/Z isomerization. rsc.orgnih.gov However, recent advances have enabled these cycloadditions using visible light, significantly broadening the reaction's scope and mildness. nih.govchemrxiv.org Visible-light-mediated approaches often use a photocatalyst, such as an iridium complex, to activate the imine substrate via triplet energy transfer. nih.govchemrxiv.orgresearchgate.net This strategy has been successfully applied to previously challenging substrates, including 2-isoxazoline-3-carboxylates and acyclic oximes, allowing for the synthesis of highly functionalized azetidines from readily available precursors under mild conditions. nih.govchemrxiv.orgnih.gov The success of these reactions can be dependent on matching the frontier molecular orbital energies of the alkene and the acyclic oxime to promote the desired [2+2] cycloaddition over competing alkene dimerization. nih.gov Both intermolecular and intramolecular versions of the aza Paternò-Büchi reaction have been developed, with intramolecular variants enabling access to complex tricyclic azetidine structures. nih.govacs.org
Table 2: Comparison of Aza Paternò-Büchi Reaction Conditions
| Imine Substrate | Light Source | Catalyst | Key Features | Reference(s) |
|---|---|---|---|---|
| Cyclic Imines (e.g., 3-ethoxyisoindolone) | UV Light | None (Direct Excitation) | Historical method, limited scope | rsc.orgnih.gov |
| 2-Isoxazoline-3-carboxylates | Visible Light (Blue) | Iridium photocatalyst | Mild conditions, broad alkene scope | nih.govresearchgate.net |
| Acyclic Oximes | Visible Light | Iridium photocatalyst | Extends reaction to acyclic imines | nih.gov |
A modern and highly efficient strategy for azetidine synthesis involves the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. acs.orgelsevier.comnih.gov This method allows for the formation of the azetidine ring by creating a C-N bond at a γ-position relative to a nitrogen atom, using a C-H bond as a functional group. acs.orgelsevier.com
The reaction typically employs a directing group, such as picolinamide (PA), attached to the amine substrate. acs.orgnih.gov The palladium catalyst coordinates to the directing group, bringing it into proximity with the target C-H bond, facilitating its activation. An oxidant is used to promote the key C-N bond-forming reductive elimination step from a high-valent palladium intermediate. rsc.org This methodology has been successfully used to synthesize a variety of azetidines, pyrrolidines, and indolines from amine precursors with low catalyst loading and under convenient operating conditions. acs.orgelsevier.comnih.gov The strategy is notable for its ability to functionalize otherwise inert C-H bonds, including those of methyl groups, and has been applied to the synthesis of complex polycyclic azetidine scaffolds. acs.orgacs.org
A key development in this area was the use of specific oxidants, such as phenyliodonium dimethylmalonate, which favor the kinetically controlled C-N reductive elimination pathway, enabling the synthesis of highly strained benzazetidines. psu.edu
Strain-release-driven reactions utilize highly strained starting materials to facilitate the formation or functionalization of the less-strained azetidine ring. rsc.org
One prominent approach involves the one-carbon ring expansion of aziridines. magtech.com.cn This transformation can be achieved biocatalytically using engineered "carbene transferase" enzymes, which mediate a acs.orgnih.gov-Stevens rearrangement to convert an aziridine (B145994) into an azetidine with high enantioselectivity. nih.govchemrxiv.orgacs.org Chemical methods for aziridine ring expansion have also been developed, such as reacting N-tosylaziridines with phenacyl bromide derivatives or using gold-catalyzed cyclization of rearranged propargylic aziridines. acs.org
Another powerful strain-release strategy employs 1-azabicyclo[1.1.0]butane (ABB), a highly strained bicyclic system. acs.orgthieme-connect.com This molecule can be functionalized by generating an azabicyclo[1.1.0]butyl lithium species, which then reacts with electrophiles like boronic esters. acs.org The resulting boronate complex, upon N-protonation, undergoes a 1,2-migration that cleaves the central, highly strained C-N bond, relieving ring strain and yielding a functionalized N-H azetidine. acs.orgthieme-connect.com This modular approach allows for the construction of a diverse range of substituted azetidines with complete stereospecificity and has been used in the parallel synthesis of stereodefined azetidine libraries. acs.orgnih.gov
Strain-Release Homologation Techniques for Azetidine Synthesis
Application of Azabicyclo[1.1.0]butanes
The strain-release-driven reactions of 1-azabicyclo[1.1.0]butanes (ABBs) have emerged as a powerful and versatile method for the synthesis of functionalized azetidines. The high ring strain of ABBs facilitates their reaction with a variety of nucleophiles and electrophiles, leading to the formation of 1,3-disubstituted azetidines. This approach offers a modular and efficient route to a wide range of azetidine derivatives.
A general strategy involves the generation of (1-azabicyclo[1.1.0]butan-3-yl)lithium, which can then be trapped with various electrophiles. For instance, the reaction of ABB-Li with carbonyl compounds can be followed by divergent strain-release reactions upon N-activation. Treatment with activating agents like trifluoroacetic anhydride can trigger a semipinacol rearrangement to yield keto 1,3,3-substituted azetidines. This method has been shown to be effective for a range of substrates, providing access to complex azetidine scaffolds.
Recent advancements have also demonstrated the utility of ABBs in four-component reactions, leveraging the strain-release ring-opening to drive the equilibrium of reactions like the Brook rearrangement, leading to the modular synthesis of acyl azetidines. These methods highlight the potential of using the inherent strain of ABBs as a thermodynamic driving force to access novel and diverse azetidine structures.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type |
| 1-Azabicyclo[1.1.0]butane | Organolithium reagent | - | (1-Azabicyclo[1.1.0]butan-3-yl)lithium |
| (1-Azabicyclo[1.1.0]butan-3-yl)lithium | Carbonyl compound | Trifluoroacetic anhydride | Keto 1,3,3-substituted azetidine |
| 1-Azabicyclo[1.1.0]butane | - | Electrophilic activation | Functionalized azetidines |
Ring-Opening of Aziridines
The ring-opening of aziridines presents another classical and effective strategy for the synthesis of azetidines and other nitrogen-containing heterocycles. This method typically involves the intramolecular cyclization of a suitably functionalized aziridine derivative. The regioselectivity of the ring-opening is a critical factor and is influenced by the substituents on the aziridine ring, as well as the nature of the nucleophile and any activating electrophiles.
One common approach involves the use of 1-arenesulfonylaziridines, which can react with dimethylsulfoxonium methylide in a one-pot reaction to afford 1-arenesulfonylazetidines. This transformation proceeds via the initial ring-opening of the aziridine by the ylide, followed by an intramolecular cyclization. Microwave irradiation has been shown to enhance the efficiency of this reaction.
Transition metal catalysis can also be employed to facilitate the regioselective and stereospecific cross-coupling of aziridines with various nucleophiles. These methods allow for the synthesis of a diverse array of amine-containing compounds, and with appropriate substrate design, can be adapted for the construction of azetidine rings. For example, the intramolecular aminolysis of 3,4-epoxy amines, which can be conceptually related to aziridine chemistry, has been shown to be a viable route to azetidines.
| Starting Material | Reagent | Product Type |
| 1-Arenesulfonylaziridine | Dimethylsulfoxonium methylide | 1-Arenesulfonylazetidine |
| Aziridine with alkyl substituent bearing a γ-ketone | H₂O, CF₃CO₂H | Substituted pyrrolidine (B122466) (via ring opening) |
| Aziridine with alkyl substituent bearing a γ-silylated hydroxy group | H₂O | Substituted piperidine (B6355638) (via ring opening) |
Transition Metal-Catalyzed Coupling Reactions for Azetidine Formation
Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the formation of azetidines is no exception. Various transition metals, including copper, palladium, and titanium, have been successfully employed to catalyze reactions that lead to the construction of the azetidine ring or the functionalization of pre-existing azetidine scaffolds.
Copper-catalyzed multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of functionalized azetidine derivatives. thieme-connect.comchemrxiv.orgnih.govnih.gov These reactions allow for the rapid assembly of complex molecules from simple and readily available starting materials in a single step.
One notable example is the copper(I)-catalyzed three-component reaction of terminal alkynes, sulfonyl azides, and carbodiimides. thieme-connect.comchemrxiv.orgnih.govnih.gov This reaction proceeds under mild conditions and without the need for a base to afford 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in good to excellent yields. thieme-connect.comchemrxiv.orgnih.govnih.gov The proposed mechanism involves a [2+2] cycloaddition. thieme-connect.comnih.gov This methodology demonstrates broad substrate scope and offers a practical and general route to this class of azetidine derivatives. chemrxiv.org
| Alkyne | Sulfonyl Azide | Carbodiimide | Catalyst | Product | Yield |
| Phenylacetylene | p-Toluenesulfonyl azide | N,N'-Dicyclohexylcarbodiimide | CuI | 2-(p-Tolylsulfonylimino)-4-(cyclohexylimino)-1-cyclohexyl-3-phenylazetidine | Up to 94% chemrxiv.org |
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and has been applied to the synthesis of aryl-substituted azetidines. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with a halide or triflate.
In the context of azetidine synthesis, this reaction is often used to introduce aryl groups at the 3-position of the azetidine ring. For instance, the Suzuki-Miyaura cross-coupling of 3-iodoazetidine with various arylboronic acids provides a direct route to 3-arylazetidines. This method is characterized by its mild reaction conditions and good functional group tolerance. Additionally, azetidine-based ligands have been developed and evaluated for their catalytic activity in Suzuki-Miyaura reactions, demonstrating the reciprocal relationship between azetidine chemistry and this important cross-coupling reaction. semanticscholar.org
| Azetidine Derivative | Boronic Acid | Catalyst | Product |
| 3-Iodoazetidine | Arylboronic acid | Palladium catalyst | 3-Arylazetidine |
| Brominated pyrazole-azetidine hybrid | Boronic acids | Palladium catalyst | Diversified heterocyclic amino acid derivatives |
Titanium(IV)-mediated cyclization reactions, particularly those related to the Kulinkovich reaction, provide a unique method for the synthesis of azetidines. The Kulinkovich reaction is known for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide. A modified version of this reaction can be applied to the synthesis of azetidines.
Specifically, the Ti(IV)-mediated synthesis of spirocyclic NH-azetidines from oxime ethers has been reported. chemrxiv.org This transformation is proposed to proceed through a Kulinkovich-type mechanism where a titanacyclopropane intermediate is formed, which then acts as a 1,2-aliphatic dianion equivalent. chemrxiv.orgmdpi.com This intermediate inserts into the 1,2-dielectrophilic oxime ether to ultimately form the four-membered N-heterocyclic ring in a single step. chemrxiv.org This method provides access to previously unreported and structurally diverse NH-azetidines. chemrxiv.org
| Substrate | Reagent | Mediator | Product |
| Oxime ether | Alkyl Grignard reagent or terminal olefin | Ti(IV) alkoxide | Spirocyclic NH-azetidine |
Electrocatalysis has emerged as a powerful and sustainable tool in organic synthesis. An electrocatalytic method for the intramolecular hydroamination of allylic sulfonamides has been developed to access azetidines. organic-chemistry.orgorganic-chemistry.org This approach represents the first application of this type of reaction for the synthesis of azetidines from allylic amine derivatives. organic-chemistry.org
The reaction is enabled by the combination of cobalt catalysis and electricity, which allows for the regioselective generation of key carbocationic intermediates that can undergo intramolecular C-N bond formation. organic-chemistry.org Mechanistic studies, including electrochemical kinetic analysis, have provided insights into the rate-determining step of the process. organic-chemistry.org This method has been applied to the synthesis of an array of azetidines with a range of functional groups and has been used to install pharmaceutical motifs. organic-chemistry.org
| Substrate | Catalyst | Conditions | Product |
| Allylic sulfonamide | Cobalt catalyst | Electrolysis | Azetidine |
Reductive Amination Strategies for Azetidin-3-amines
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an intermediate imine. wikipedia.org In the context of azetidine chemistry, this method typically involves the reaction of an N-protected azetidin-3-one with an amine, followed by reduction of the resulting imine or enamine. This approach is highly valuable for installing the 3-amino functionality common to this class of compounds.
The process begins with the condensation of the azetidin-3-one with a primary or secondary amine under weakly acidic conditions to form an iminium ion intermediate. This intermediate is then reduced in situ to the corresponding azetidin-3-amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective. masterorganicchemistry.com These reagents are mild enough to selectively reduce the iminium ion without significantly reducing the starting ketone, which is a key advantage for one-pot procedures. masterorganicchemistry.com
While direct reductive amination from azetidin-3-ones is a standard approach, other strategies can achieve the same substitution pattern. One notable method involves the direct displacement of a suitable leaving group at the 3-position of the azetidine ring by an amine. For instance, 1-benzhydrylazetidin-3-yl methanesulfonate, a stable and readily prepared electrophile, reacts with a wide range of primary and secondary amines to yield the corresponding N-substituted-1-benzhydrylazetidin-3-amines. chemrxiv.org This "mix-and-heat" approach demonstrates high functional group tolerance and is effective for late-stage functionalization of complex molecules. chemrxiv.orgnih.gov The benzhydryl protecting group can then be removed to provide the secondary azetidine, which can be further functionalized.
Aza-Michael Addition Methodologies for Functionalized Azetidine Derivatives
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful C-N bond-forming reaction that can be applied to the synthesis of functionalized azetidines. mdpi.com This strategy is particularly useful for introducing substituents at the C3-position of the azetidine ring.
A common approach begins with the synthesis of an azetidine-based Michael acceptor. For example, N-Boc-azetidin-3-one can be converted into methyl (N-Boc-azetidin-3-ylidene)acetate via a Horner–Wadsworth–Emmons reaction. mdpi.combohrium.comnih.gov This α,β-unsaturated ester serves as an excellent substrate for aza-Michael additions. A diverse array of nitrogen nucleophiles, including aliphatic and aromatic heterocyclic amines, can then be added to this acceptor. mdpi.com
The reaction conditions for the aza-Michael addition can be tuned based on the nucleophilicity of the amine. For aliphatic heterocyclic amines, the reaction often proceeds efficiently at elevated temperatures in a solvent like acetonitrile with a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.com For less nucleophilic aromatic heterocycles, alternative bases like potassium carbonate may be required, and the reaction may yield a mixture of regioisomers depending on the points of attachment within the nucleophile (e.g., N-1 vs. N-2 addition in benzotriazole). mdpi.com
| Michael Acceptor | Amine Nucleophile | Base/Catalyst | Solvent | Product Yield | Reference |
| Methyl (N-Boc-azetidin-3-ylidene)acetate | Azetidine | DBU | Acetonitrile | 64% | mdpi.com |
| Methyl (N-Boc-azetidin-3-ylidene)acetate | Pyrrolidine | DBU | Acetonitrile | 85% | mdpi.com |
| Methyl (N-Boc-azetidin-3-ylidene)acetate | 1H-Imidazole | DBU | Acetonitrile | 53% | mdpi.com |
| Methyl (N-Boc-azetidin-3-ylidene)acetate | 1H-Indole | DBU | Acetonitrile | 55% | mdpi.com |
| Methyl (N-Boc-azetidin-3-ylidene)acetate | 1,2,3-Benzotriazole | K₂CO₃ | Acetonitrile | 76% (mixture) | mdpi.com |
This methodology demonstrates broad substrate tolerance, allowing for the synthesis of a wide variety of 3-substituted azetidine derivatives that can serve as precursors to more complex molecules. mdpi.com
Advanced Synthetic Transformations for N-Alkylated Azetidin-3-amines
The synthesis of specifically substituted azetidines like N-Butyl-1-methylazetidin-3-amine requires a toolkit of advanced synthetic transformations. These include methods for modifying the azetidine nitrogen, the strategic use of protecting groups to ensure regioselectivity, and careful optimization of reaction conditions to accommodate various functional groups.
N-Alkylation and N-Acylation Reactions on the Azetidine Nitrogen
Modification of the nitrogen atom of the azetidine ring is a fundamental step in the synthesis of N-substituted derivatives. N-alkylation and N-acylation are common methods to introduce a wide variety of functional groups at this position.
N-Alkylation involves the reaction of an NH-azetidine with an alkylating agent, such as an alkyl halide or sulfonate. The reaction is typically carried out in the presence of a base to deprotonate the azetidine nitrogen, enhancing its nucleophilicity. The choice of base and solvent is critical to avoid side reactions, such as the formation of quaternary ammonium salts. Leaving the azetidine nitrogen unsubstituted (NH-azetidine) until a late stage in the synthesis provides flexibility to add diverse substituents as needed. technologynetworks.com
N-Acylation is the reaction of an NH-azetidine with an acylating agent, like an acyl chloride or anhydride, to form an amide. This reaction is generally high-yielding and can be performed under catalyst-free conditions or in the presence of a mild base. orientjchem.org A variety of acylating reagents can be used, allowing for the introduction of diverse functionalities. orientjchem.org These acylation reactions are often tolerant of other functional groups present in the molecule.
In the context of more complex molecules, such as peptides containing a 3-aminoazetidine (3-AAz) unit, the azetidine nitrogen can be selectively functionalized after macrocyclization. For example, a Cbz-protected azetidine can be deprotected via hydrogenation and then subjected to N-alkylation or N-acylation, demonstrating the robustness of these reactions on complex scaffolds. researchgate.net
Utilization of Protecting Group Chemistry in this compound Precursor Synthesis
Protecting group chemistry is indispensable in the multistep synthesis of complex molecules like this compound. It allows for the selective reaction of one functional group in the presence of others, preventing unwanted side reactions.
The azetidine nitrogen, being a reactive secondary amine, often requires protection during synthesis. Common protecting groups for this purpose include:
tert-Butoxycarbonyl (Boc): This group is widely used due to its stability under a range of conditions and its facile removal with acid (e.g., trifluoroacetic acid, TFA). rsc.org The Boc group is prevalent in the synthesis of azetidine precursors, such as those used in aza-Michael additions. mdpi.combohrium.com
Benzyloxycarbonyl (Cbz): The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation. This allows for orthogonal deprotection in the presence of acid-labile groups like Boc, a crucial strategy in peptide synthesis. nih.govpeptide.com
Benzhydryl (Bhp): This bulky group is particularly useful as it can be readily removed. It is often employed in syntheses involving nucleophilic substitution at the C3 position of the azetidine ring. chemrxiv.org
For precursors of this compound, a synthetic strategy might involve protecting the azetidine nitrogen with a Boc group while other transformations are carried out. After the necessary modifications, the Boc group can be removed, and the resulting free NH-azetidine can be methylated. The choice of protecting groups for the exocyclic amine at the 3-position and the azetidine nitrogen must be "orthogonal," meaning one can be removed without affecting the other, allowing for sequential, site-specific modifications. peptide.comgoogle.com
Considerations of Functional Group Tolerance and Optimization in this compound Synthesis
The successful synthesis of this compound and its analogs depends heavily on the compatibility of the chosen reactions with various functional groups and the optimization of reaction conditions to maximize yield and purity.
Synthetic methods for azetidines have been developed that tolerate a wide range of functionalities. For instance, La(OTf)₃-catalyzed intramolecular aminolysis of epoxides to form azetidines proceeds in the presence of acid-sensitive groups like Boc, PMB, and TBS, as well as coordinative groups like nitriles and sulfides. frontiersin.org Similarly, palladium-catalyzed C-H amination for azetidine synthesis also shows excellent functional group tolerance. rsc.org This robustness is critical when incorporating the azetidine moiety into larger, more complex molecules.
Optimization of reaction conditions is key to achieving high efficiency. Factors such as the choice of catalyst, solvent, temperature, and base can have a profound impact on the reaction outcome. For example, in the visible light-mediated aza Paternò–Büchi reaction for synthesizing azetidines, screening of various photocatalysts and solvents was necessary to achieve high yields and diastereoselectivity. nih.gov It was found that an iridium-based photocatalyst in THF provided the optimal results. nih.gov In other cases, seemingly minor changes, such as switching from a mesyl to a Boc protecting group, can impact reaction efficiency. nih.gov Careful optimization ensures that the desired transformations proceed smoothly without compromising sensitive parts of the molecule, which is essential for the efficient and scalable synthesis of target compounds.
Reactivity and Mechanistic Investigations of N Butyl 1 Methylazetidin 3 Amine and Its Azetidine Analogues
Impact of Inherent Ring Strain on Azetidine (B1206935) Reactivity and Bond Cleavage
Azetidines, as four-membered nitrogen-containing heterocycles, possess a significant degree of ring strain, estimated to be around 25.4 kcal/mol. rsc.orgresearchgate.net This value is intermediate between the highly strained and reactive aziridines (approx. 27.7 kcal/mol) and the relatively stable five-membered pyrrolidines (approx. 5.4 kcal/mol). rsc.org This inherent strain is a primary driver of azetidine reactivity, making the ring susceptible to cleavage under specific conditions. researchwithrutgers.comrsc.orgnih.gov While more stable than aziridines, which facilitates easier handling, the strain energy provides a thermodynamic driving force for reactions that open the ring, thereby relieving the strain. researchwithrutgers.comrsc.org This characteristic allows for unique reactivity that can be triggered by appropriate reagents, leading to the cleavage of the C-N or C-C bonds within the ring. researchwithrutgers.comrsc.orgmdpi.com The balance between stability and strain-driven reactivity makes azetidines valuable intermediates in chemical synthesis. researchgate.netresearchwithrutgers.comrsc.org
Nucleophilic and Electrophilic Activation Pathways of Azetidine Rings
The reactivity of the azetidine ring can be significantly enhanced through activation. Due to the presence of the nitrogen atom, azetidines can be activated by both electrophiles and nucleophiles.
Electrophilic Activation: A common pathway for activating the azetidine ring is through electrophilic attack on the nitrogen atom. magtech.com.cnresearchgate.net This typically involves reaction with alkylating agents (e.g., methyl trifluoromethanesulfonate) or acids, which leads to the formation of a quaternary azetidinium salt. researchgate.netorganic-chemistry.orgresearchgate.net This process makes the ring highly electrophilic and susceptible to subsequent nucleophilic attack, as the positively charged nitrogen atom becomes a potent electron-withdrawing group, weakening the adjacent C-N bonds. researchgate.netresearchgate.net The rate of subsequent ring-cleavage reactions is often determined by the rate at which this quaternization occurs. researchgate.net This activation method is fundamental to many ring-opening reactions. magtech.com.cnresearchgate.netnih.gov
Nucleophilic Activation: The nitrogen atom in an azetidine, such as N-Butyl-1-methylazetidin-3-amine, possesses a lone pair of electrons and can act as a nucleophile. However, ring-opening reactions often require the azetidine to be activated first, as they are generally stable compounds. magtech.com.cn Lewis acids can also be employed to catalyze ring-opening reactions, which makes the process more susceptible to electronic effects. magtech.com.cn In some cases, the azetidine ring itself can be formed via nucleophilic pathways, for instance, through the intramolecular cyclization of haloamines. organic-chemistry.org
Stereoselective Functionalization of Azetidine Derivatives
Controlling the three-dimensional arrangement of atoms (stereochemistry) during the functionalization of azetidine rings is crucial for synthesizing complex molecules. nih.govchemrxiv.org Various methods have been developed to achieve high stereoselectivity in these reactions, yielding specific isomers of substituted azetidines. nih.govchemrxiv.orgacs.orguni-muenchen.de
Alpha- and Alpha-Prime Lithiation-Electrophile Trapping Methodologies
A powerful method for the stereoselective functionalization of azetidines is the α-lithiation/electrophile trapping sequence. uni-muenchen.denih.gov This process involves the deprotonation of a carbon atom adjacent (in the α-position) to the ring nitrogen using a strong organolithium base, such as sec-butyllithium, often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine). uni-muenchen.de The resulting α-lithiated azetidine is a configurationally labile but chemically stable intermediate. nih.gov This intermediate can then be "trapped" by reacting it with various electrophiles, such as alkyl halides. uni-muenchen.denih.gov
Regioselectivity in Nucleophilic Ring-Opening Reactions
When an activated azetidinium ion is opened by a nucleophile, the site of attack (regioselectivity) is governed by a combination of electronic and steric factors. magtech.com.cnorganic-chemistry.org
Electronic Effects : Nucleophiles tend to attack carbon atoms that can best stabilize a positive charge in the transition state. This means that in azetidinium ions with substituents like aryl or vinyl groups at the C2 position, the nucleophile will preferentially attack this carbon due to conjugative stabilization. magtech.com.cn
Steric Hindrance : In the absence of strong electronic effects, the nucleophile will attack the less sterically hindered carbon atom. For example, in azetidinium ions with an alkyl group at C2, bulky nucleophiles will preferentially attack the unsubstituted C4 position. magtech.com.cnorganic-chemistry.org Conversely, if the C4 position is substituted (e.g., with a methyl group), attack at the C2 position becomes highly favored. researchgate.netorganic-chemistry.org
These principles are demonstrated in the ring-opening of enantiopure azetidinium salts with various nucleophiles like azide, benzylamine, and acetate, where the regioselectivity can be reliably predicted. researchgate.netorganic-chemistry.org DFT (Density Functional Theory) calculations have been shown to effectively predict the outcomes of these reactions. organic-chemistry.orgnih.gov
Table 1: Regioselectivity in the Nucleophilic Ring-Opening of Azetidinium Ions This interactive table summarizes the factors influencing the site of nucleophilic attack on substituted azetidinium rings.
| C2-Substituent | C4-Substituent | Nucleophile Type | Predominant Site of Attack | Controlling Factor | Citation |
|---|---|---|---|---|---|
| Aryl, Alkenyl, Cyano | Unsubstituted | Various | C2 | Electronic Effect | magtech.com.cn |
| Alkyl | Unsubstituted | Bulky/Strong | C4 | Steric Hindrance | magtech.com.cnorganic-chemistry.org |
| Various | Methyl | Various | C2 | Steric Hindrance at C4 | researchgate.netorganic-chemistry.org |
Comprehensive Analysis of C-N Bond Cleavage and Rearrangement Processes
The cleavage of the C-N bond is a characteristic reaction of the strained azetidine ring, often initiated by activation of the nitrogen atom. rsc.orgmdpi.com This cleavage can lead to linear amine products or trigger subsequent molecular rearrangements. magtech.com.cnresearchgate.net
One notable method for C-N bond cleavage involves a transition-metal-free, single-electron transfer reaction using an electride derived from sodium and 15-crown-5. mdpi.comnih.gov This method is highly selective for N-acylazetidines, as the ring strain of the four-membered ring (25.4 kcal/mol) provides the driving force for the cleavage, while less strained rings like pyrrolidines remain stable under the same conditions. mdpi.com The process involves the formation of a ketyl-type radical followed by the cleavage of the C-N σ bond. mdpi.com
Rearrangement reactions are also prevalent in azetidine chemistry. For instance, the Stevens rearrangement can occur in unsymmetrical azetidines. magtech.com.cn Additionally, azetidines can undergo ring expansion. researchgate.net For example, azetidines with a 3-hydroxypropyl side chain at the C2-position can undergo intramolecular N-alkylation to form a bicyclic azetidinium ion, which then opens with nucleophiles to yield expanded pyrrolidine (B122466) or azepane rings. researchgate.net
Exploration of Reaction Kinetics and Thermodynamic Considerations in Azetidine Chemistry
The kinetics and thermodynamics of azetidine reactions are intrinsically linked to the ring strain. rsc.orgmdpi.com The strain energy of approximately 25.4 kcal/mol not only makes ring-opening reactions thermodynamically favorable but also influences the activation energy of these processes. rsc.orgmdpi.com
The rate of many azetidine reactions is dependent on an initial activation step. For instance, in ring-cleavage reactions initiated by electrophiles, the rate-determining step is often the quaternization of the azetidine nitrogen. researchgate.net The stability of azetidines can be significantly influenced by substituents and pH. An acid-mediated intramolecular ring-opening decomposition has been observed where a pendant amide group nucleophilically attacks the azetidine ring. nih.gov The rate of this decomposition is sensitive to the pKa of the azetidine nitrogen; lowering the basicity of the nitrogen through conjugation enhances stability by disfavoring the initial protonation required for the ring-opening cascade. nih.gov
Theoretical studies have also provided insight into reaction rates. For example, in the photoinduced formation of azetidine rings, a low-barrier exothermic reaction step can shift the energy balance, making the formation of the azetidine kinetically favored over other products. acs.org
Table 2: Comparative Ring Strain of Cyclic Amines This table provides a comparison of the approximate ring strain energies for several small cyclic amines, highlighting the intermediate strain of azetidine.
| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) | Citation |
|---|---|---|---|
| Aziridine (B145994) | 3 | 27.7 | rsc.org |
| Azetidine | 4 | 25.4 | rsc.org |
| Pyrrolidine | 5 | 5.4 | rsc.org |
| Piperidine (B6355638) | 6 | ~0 | researchgate.net |
Computational and Theoretical Chemical Studies on N Butyl 1 Methylazetidin 3 Amine and Azetidine Systems
Quantum Chemical Modeling for Conformational Analysis of Azetidine (B1206935) Structures
Quantum chemical modeling is a fundamental approach for investigating the three-dimensional arrangements of atoms in azetidine derivatives. These methods, ranging from semi-empirical to high-level ab initio calculations, can predict the stable conformations of the flexible four-membered ring and its substituents. The azetidine ring is not planar and can undergo a puckering motion. Computational models are used to calculate the energy barrier associated with this ring inversion and to identify the preferred puckered conformation.
The analysis of crystal structure data, often complemented by quantum chemical calculations, reveals preferred conformations of molecular fragments and full structures. acs.org For instance, in cis-disubstituted azetidines, the ring geometry creates an inherently concave shape. nih.gov This structural feature can be precisely modeled, and its implications for how the molecule interacts with other species can be predicted. nih.gov Advanced methodologies can perform energy minimizations of crystal structures for flexible molecules like azetidines by combining ab initio calculations for intramolecular energy with other models for intermolecular interactions, leading to highly accurate structural predictions. researchgate.net
Density Functional Theory (DFT) Investigations of Molecular Energetics and Rotamer Preferences
Density Functional Theory (DFT) has become a primary tool for studying the electronic structure and energetics of azetidine systems with a favorable balance of computational cost and accuracy. nih.govresearchgate.net DFT calculations are employed to determine the relative stabilities of different isomers, including tautomers and rotamers (conformers that differ by rotation around a single bond). nih.gov
For azetidine derivatives, DFT can elucidate the thermodynamic and kinetic stabilities of various forms in the gas phase or in solution. nih.gov These calculations help to understand the physical and chemical behavior of the compounds. researchgate.net By mapping the potential energy surface, researchers can identify the lowest energy conformations and the energy barriers for interconversion between them. For example, DFT studies on related heterocyclic systems have successfully analyzed the stability of different ketone and enol forms, revealing the greater reactivity of the enol tautomers. scilit.com Similarly, DFT can be applied to N-Butyl-1-methylazetidin-3-amine to determine the preferred orientation of the N-butyl and N-methyl groups relative to the azetidine ring and the 3-amino substituent.
Studies have utilized various DFT functionals, such as B3LYP, M06-2X, and ωB97XD, to compute the properties of azetidines and related heterocycles, demonstrating the importance of selecting appropriate theoretical levels for reliable results. nih.govnih.gov
Detailed Analysis of Ring Strain Energies and Their Influence on Molecular Stability and Reactivity
A defining characteristic of the azetidine ring is its significant ring strain, which profoundly influences its stability and chemical reactivity. rsc.orgrsc.orgresearchwithrutgers.com The ring strain of azetidine is a consequence of bond angle deviation from the ideal sp³ tetrahedral angle and torsional strain. Computational chemistry provides precise values for this strain energy.
The ring-strain energy of azetidine is approximately 25.2-25.4 kcal/mol. rsc.orgresearchgate.net This value is comparable to that of other highly strained rings like cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7-27.7 kcal/mol), but significantly higher than that of less strained rings such as pyrrolidine (B122466) (5.4-5.8 kcal/mol) and piperidine (B6355638) (0 kcal/mol). rsc.orgresearchgate.net This substantial strain energy makes the azetidine ring rigid yet stable enough for handling, while also priming it for unique ring-opening reactions under specific conditions. rsc.orgrsc.orgresearchgate.net
Computational models like the isodesmic, homodesmotic, and hyperhomodesmotic reactions are used to determine these strain energies accurately. nih.gov Theoretical studies have shown that this inherent strain can be harnessed as a driving force in chemical synthesis. researchgate.net For instance, the strain can influence the basicity of the nitrogen atom; the gas-phase basicity of cyclic amines, including azetidine, increases with ring size, which is consistent with a decrease in ring strain. srce.hr
| Compound | Ring Size | Approximate Ring Strain Energy (kcal/mol) | Reference |
|---|---|---|---|
| Aziridine | 3 | 26.7 - 27.7 | rsc.orgresearchgate.net |
| Azetidine | 4 | 25.2 - 25.4 | rsc.orgresearchgate.net |
| Pyrrolidine | 5 | 5.4 - 5.8 | rsc.orgresearchgate.net |
| Piperidine | 6 | 0 | researchgate.net |
Computational Elucidation of Reaction Mechanisms and Transition States in Azetidine Transformations
Understanding how chemical reactions occur at a molecular level is crucial for controlling their outcomes. Computational chemistry is instrumental in mapping the entire energy profile of a reaction, from reactants to products, including the high-energy, short-lived transition states. ims.ac.jp
For azetidine chemistry, computational studies have been used to elucidate complex reaction mechanisms. For example, in the desymmetrization of meso-acyl-azetidines catalyzed by chiral phosphoric acid, DFT calculations revealed that the reaction is kinetically controlled and proceeds through a bifunctional activation mechanism. nih.gov These calculations can identify key transition state structures, providing intricate insights that can be distilled into chemically intuitive explanations for observed selectivity. nih.govresearchgate.net
In photocatalyzed reactions to form azetidines, computational models can describe how a photocatalyst absorbs light and transfers energy to the reactants, moving them to an excited state where they are more reactive. mit.edu By calculating the energy profiles and optimizing the geometries of transition states, researchers can understand why certain reaction pathways are favored over others. researchgate.net For instance, in the aza-Paternò-Büchi reaction to form azetidine-fused indolines, calculations showed that the observed regio- and stereoselectivities originate from an unusual C-N coupling scenario. researchgate.net
Predictive Modeling of Regio- and Stereoselectivity in Azetidine-Based Reactions
A significant application of computational chemistry in azetidine synthesis is the predictive modeling of reaction selectivity. Being able to predict whether a reaction will favor a particular regioisomer (where groups are added to different positions) or stereoisomer (where atoms have different spatial arrangements) is highly valuable for synthetic chemists. thescience.dev
Computational models have been developed to predict which compounds will react together to form azetidines and what the likely yield will be. mit.eduthescience.dev By calculating properties like frontier molecular orbital (FMO) energies of reactants, such as alkenes and oximes, researchers can prescreen substrate pairs to determine if a reaction is likely to be successful. mit.eduthescience.dev
In the synthesis of 2-arylazetidines, quantum chemical investigations have explained the observed regio- and stereoselectivity, providing a quantum mechanical basis for established principles like Baldwin's rules for ring-formation. acs.org The calculations showed that the formation of the strained four-membered azetidine ring is kinetically favored over the thermodynamically more stable five-membered pyrrolidine ring, a preference dictated by the orbital overlap in the transition state. acs.org Similarly, in catalyzed reactions, computational models can explain the origin of stereoselectivity by examining the interactions within the catalyst-substrate complex in the transition state. nih.gov For instance, in the La(OTf)₃-catalyzed synthesis of azetidines from epoxy amines, computational studies suggested that the coordination of the lanthanum catalyst to the substrate dictates the regioselectivity of the ring-opening reaction. frontiersin.org
Role of N Butyl 1 Methylazetidin 3 Amine and Azetidine Scaffolds As Building Blocks in Advanced Organic Synthesis
Construction of Densely Functionalized Azetidine (B1206935) Ring Systems
The synthesis of azetidines, once considered challenging, has seen significant advancements, enabling the construction of rings bearing multiple substituents with high levels of control. nih.govresearchgate.netmagtech.com.cn These methods are crucial as the precise placement of functional groups dictates the molecule's spatial orientation and biological interactions.
A predominant strategy involves the intramolecular cyclization of γ-amino alcohols or their derivatives, where a nitrogen nucleophile displaces a leaving group at the γ-position. wikipedia.org However, modern approaches offer more sophisticated control and access to a wider variety of substitution patterns. For instance, the aza-Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, provides a direct route to functionalized azetidines. researchgate.netresearchgate.net Recent developments have enabled this reaction using visible light, broadening its applicability and functional group tolerance. rsc.orgresearchgate.net
Other powerful methods include:
Ring Expansions: The thermal rearrangement of anti-aziridino amino esters can yield trans-3-aminoazetidine-2-carboxylic esters. acs.org
C-H Activation: Directing groups at the C2 position of the azetidine ring can facilitate stereoselective functionalization at the C3 position, a powerful tool for late-stage modification. chemrxiv.org
Strain-Release Functionalization: Highly strained intermediates like 1-azabicyclobutanes can be opened by a wide range of nucleophiles, providing a modular and programmable route to complex and stereodefined trisubstituted azetidines. acs.org
These advanced synthetic methods have made densely functionalized azetidines readily accessible building blocks for further synthetic elaboration. researchgate.net
Synthesis of Fused, Bridged, and Spirocyclic Azetidine-Based Architectures
The rigid, three-dimensional nature of the azetidine ring makes it an excellent core for constructing complex molecular architectures, including fused, bridged, and spirocyclic systems. nih.gov These structures are of high interest in drug discovery as they can mimic natural products and explore novel regions of chemical space. nih.govacs.org
Spirocyclic Azetidines: These compounds, where the azetidine ring is connected to another ring via a single shared carbon atom, are particularly attractive scaffolds. technologynetworks.com Syntheses have been developed from common cyclic carboxylic acids in a two-step sequence involving azetidinone formation and subsequent reduction. nih.gov Phase-transfer catalysis has been employed for the enantioselective synthesis of spirocyclic azetidine oxindoles, combining two important pharmacophores. acs.org Furthermore, strain-release driven spirocyclization of azabicyclo[1.1.0]butyl ketones provides rapid access to a diverse library of azetidines fused to four-, five-, or six-membered rings. thieme-connect.com
Fused and Bridged Systems: Cycloaddition reactions are a primary tool for creating these intricate structures. nih.gov For example, 1-azetines can undergo [3+2]-cycloadditions to afford fused-polycyclic azetidines. nih.gov Ring-closing metathesis has also been successfully applied to synthesize azetidine-fused eight-membered rings. nih.govacs.org An intramolecular aza Paternò–Büchi reaction has been shown to yield bicyclic azetidines with high diastereoselectivity under mild, visible-light conditions. researchgate.net These methods provide access to novel and conformationally constrained molecular frameworks that are valuable for molecular design. nih.govnih.gov
| Architecture Type | Key Synthetic Strategy | Starting Materials (Examples) | Resulting Structure (Example) | Reference |
|---|---|---|---|---|
| Spirocyclic | Phase-Transfer Catalysis | Isatin-derived diazo compounds | Spiro-3,2′-azetidine oxindoles | acs.org |
| Spirocyclic | Strain-Release Spirocyclization | Azabicyclo[1.1.0]butyl ketones | Azaspiro[3.3]heptanes | thieme-connect.com |
| Fused | [3+2] Cycloaddition | 1-Azetines, Nitrile Oxides | Bicyclic Azetidines | nih.gov |
| Fused | Ring-Closing Metathesis | N-allyl-substituted azetidines | Azetidine-fused 8-membered rings | nih.govacs.org |
| Bridged/Bicyclic | Intramolecular aza Paternò–Büchi Reaction | Alkenyl-tethered imines | Bicyclic Azetidines | researchgate.net |
Integration of Azetidine Moieties into Novel Heterocyclic Amino Acid and Peptide Derivatives
Azetidine-based amino acids (Aze) are non-natural building blocks that introduce significant conformational constraints into peptide chains, making them valuable tools for protein engineering and the development of peptidomimetics. acs.orgchemrxiv.orgacs.org The incorporation of the four-membered ring can influence secondary structures, such as inducing γ-turns, and enhance metabolic stability. chemrxiv.orgnih.gov
L-azetidine-2-carboxylic acid, a naturally occurring proline analogue, is a well-known example. nih.govmdpi.com Synthetic chemists have developed numerous routes to create a wide variety of substituted azetidine amino acids. A simple organometallic route followed by metal-catalyzed asymmetric hydrogenation can produce functionalized Aze derivatives enantioselectively. chemrxiv.orgacs.orgthieme-connect.de Another powerful strategy is the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates, which provides access to novel heterocyclic amino acid derivatives. mdpi.comnih.gov
Once synthesized, these azetidine amino acids can be incorporated into peptides using standard solution or solid-phase synthesis techniques. nih.govresearchgate.net The 3-aminoazetidine (3-AAz) subunit, for instance, has been introduced as a turn-inducing element that facilitates the efficient cyclization of small peptides. researchgate.netnih.gov This strategy allows for the creation of macrocyclic peptides that are more stable towards proteases. researchgate.netnih.gov Furthermore, the azetidine nitrogen provides a handle for late-stage functionalization, allowing for the attachment of tags, dyes, or other molecular probes. researchgate.netnih.gov
Application in Molecular Scaffolds for Chemical Space Exploration and Molecular Design
The rigid and defined three-dimensional structure of the azetidine ring makes it an ideal scaffold for molecular design and the exploration of new chemical space. nih.govenamine.net In drug discovery, moving from flat, two-dimensional molecules to more complex 3D structures can lead to improved selectivity and physicochemical properties. Azetidines serve as "bioisosteres" for other common rings, such as piperidines or morpholines, offering a novel way to modify a drug's properties while maintaining its core binding features. technologynetworks.comresearchgate.net
By using a densely functionalized azetidine core, chemists can project substituents into distinct vectors in space. nih.govnih.govacs.org This predefined spatial orientation can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity. enamine.net The development of azetidine-based scaffolds has been particularly fruitful for generating lead-like molecules targeting the central nervous system (CNS), where properties like low molecular weight and controlled lipophilicity are critical for crossing the blood-brain barrier. nih.govnih.gov Researchers have successfully synthesized and profiled collections of azetidine-based compounds, demonstrating that they can possess high structural diversity and favorable ADME (absorption, distribution, metabolism, and excretion) properties, such as high aqueous solubility and low to moderate protein binding. nih.govacs.org
Strategies for the Diversification and Library Generation of Azetidine Compounds
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological systems. Azetidine scaffolds are excellent starting points for DOS due to the multiple handles for functionalization they can possess. nih.govnih.gov The goal is to rapidly generate large libraries of related compounds that systematically explore the chemical space around the core azetidine motif.
A key strategy involves creating a versatile, functionalized azetidine intermediate that can be subjected to a variety of functional group pairing reactions. acs.org For example, a trisubstituted azetidine containing orthogonal protecting groups or reactive sites (e.g., a primary amine and an alcohol) can be diversified through reactions like sulfonylation, acylation, and reductive amination. nih.govacs.org
Solid-phase synthesis has been used to create a 1,976-membered library of spirocyclic azetidines, demonstrating the scaffold's suitability for high-throughput chemistry. nih.govnih.govacs.org Another powerful approach is the strain-release functionalization of 1-azabicyclobutanes, which provides a simple, modular, and programmable method to access complex, stereopure azetidines in a parallel synthesis format. acs.orgnih.govchemrxiv.org This method allows for the creation of stereoisomeric sets of probes that can be used to investigate biological targets with high chemo- and stereo-selectivity. acs.org These library synthesis strategies are crucial for accelerating the discovery of new chemical probes and drug leads. nih.gov
| Core Scaffold/Intermediate | Diversification Method | Types of Reactions | Library Size (Example) | Reference |
|---|---|---|---|---|
| Densely Functionalized Azetidine | Functional Group Pairing | DIBAL reduction, Sulfonylation, N-alkylation | N/A | acs.org |
| Spirocyclic Azetidine | Solid-Phase Synthesis | Sulfonylation, Isocyanate addition, Acylation, Reductive amination | 1,976 members | nih.govnih.gov |
| 1-Azabicyclobutane (ABB) | Strain-Release Functionalization | Nucleophilic ring-opening (with acids, amines, etc.) | Parallel synthesis of stereoprobes | acs.orgchemrxiv.org |
| 3-Aminoazetidine (in peptides) | Late-Stage Functionalization | Acylation, Sulfonylation, Click Chemistry | Range of tagged macrocycles | researchgate.netnih.gov |
Advanced Spectroscopic and Analytical Characterization of N Butyl 1 Methylazetidin 3 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing insights into the connectivity, configuration, and conformation of atoms. For N-Butyl-1-methylazetidin-3-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton, carbon, and nitrogen signals.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the n-butyl group, the N-methyl group, and the azetidine (B1206935) ring. The chemical shifts (δ) are influenced by the electronic environment of each proton.
N-Butyl Group: The protons of the butyl group will appear as a set of coupled multiplets. The terminal methyl group (CH₃) is expected to be a triplet around δ 0.9 ppm. The two methylene groups (CH₂) adjacent to the methyl group and each other will likely resonate as complex multiplets in the δ 1.3-1.6 ppm range. The methylene group directly attached to the exocyclic nitrogen (N-CH₂) will be deshielded and is expected to appear further downfield, typically as a triplet around δ 2.5-2.7 ppm. docbrown.info
N-Methyl Group: The methyl group attached to the azetidine ring nitrogen (N-CH₃) will appear as a sharp singlet, deshielded by the nitrogen atom, with an expected chemical shift in the range of δ 2.3-2.5 ppm.
Azetidine Ring: The protons on the four-membered ring exhibit characteristic signals. The methine proton at the C3 position (CH-N) will be coupled to the adjacent methylene protons and is expected to resonate as a multiplet. The methylene protons at the C2 and C4 positions are diastereotopic and will likely appear as two distinct multiplets. nih.gov Due to ring strain and the influence of the adjacent nitrogen atom, these ring protons are typically found in the δ 2.8-4.4 ppm region. nih.govacs.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Butyl-CH₃ | ~0.9 | Triplet (t) |
| Butyl-(CH₂)₂ | ~1.3-1.6 | Multiplet (m) |
| N-CH₂-Butyl | ~2.5-2.7 | Triplet (t) |
| Ring N-CH₃ | ~2.3-2.5 | Singlet (s) |
| Azetidine-CH (C3) | ~3.0-3.5 | Multiplet (m) |
| Azetidine-CH₂ (C2, C4) | ~2.8-4.4 | Multiplets (m) |
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. For this compound, seven distinct carbon signals are anticipated.
N-Butyl Group: The four carbons of the butyl group will give rise to four separate signals. The terminal methyl carbon is expected at approximately δ 14 ppm. The internal methylene carbons would appear in the δ 20-30 ppm range, while the carbon directly bonded to the exocyclic nitrogen (N-C) will be shifted downfield to around δ 45-55 ppm.
N-Methyl Group: The carbon of the N-methyl group attached to the ring nitrogen is expected to resonate in the δ 40-50 ppm range. docbrown.info
Azetidine Ring: The strained ring structure influences the chemical shifts of the azetidine carbons. The methine carbon (C3) bonded to the exocyclic amine is expected around δ 55-65 ppm. The equivalent methylene carbons (C2 and C4) adjacent to the ring nitrogen are predicted to be in the δ 50-60 ppm range. nih.govacs.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Butyl-CH₃ | ~14 |
| Butyl-CH₂ (at C3 of butyl chain) | ~20 |
| Butyl-CH₂ (at C2 of butyl chain) | ~29 |
| N-CH₂-Butyl | ~50 |
| Ring N-CH₃ | ~47 |
| Azetidine-C (C3) | ~60 |
| Azetidine-C (C2, C4) | ~58 |
Nitrogen-15 (¹⁵N) NMR Spectroscopy
¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, can provide direct information about the nitrogen environments. In this compound, two distinct nitrogen signals would be expected. The tertiary amine nitrogen within the strained azetidine ring would have a different chemical shift compared to the exocyclic tertiary amine nitrogen. Data for related azetidine derivatives suggest these signals would appear in a characteristic range for aliphatic amines, with the endocyclic nitrogen likely being more shielded than the exocyclic one. nih.gov
Two-Dimensional (2D) NMR Techniques (e.g., NOESY, ROESY, HSQC, HMBC)
2D NMR experiments are crucial for confirming the structural assignments made from 1D spectra.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, confirming the assignments in Tables 1 and 2.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com This is particularly useful for establishing connectivity across quaternary carbons or heteroatoms. For instance, correlations would be expected from the N-methyl protons to the C2 and C4 carbons of the azetidine ring, and from the N-CH₂ protons of the butyl group to the C3 carbon of the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of their bonding connectivity. youtube.com NOESY or ROESY spectra could reveal the spatial proximity between the N-methyl group protons and the protons on the azetidine ring, providing insights into the molecule's preferred conformation.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies. The IR spectrum of this compound, a tertiary amine, would be characterized by the absence of N-H stretching bands. orgchemboulder.com
Key expected absorptions include:
C-H Stretching: Strong, sharp peaks in the 2850-2960 cm⁻¹ region corresponding to the symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups of the butyl and methyl substituents.
C-N Stretching: The stretching vibrations for the carbon-nitrogen bonds of the aliphatic amines are expected to appear as medium to weak bands in the 1020-1250 cm⁻¹ region. libretexts.org The spectrum may show multiple bands in this region corresponding to the different C-N bonds (ring C-N, exocyclic C-N).
CH₂ Bending: Characteristic scissoring and rocking vibrations for the methylene groups will be present in the 1450-1470 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aliphatic C-H Stretch | 2850-2960 | Strong |
| CH₂ Bending | 1450-1470 | Medium |
| C-N Stretch | 1020-1250 | Medium-Weak |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
Molecular Ion Peak: this compound contains two nitrogen atoms. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. The molecular formula is C₉H₂₀N₂, giving a molecular weight of 156.27 g/mol . The electron ionization (EI) mass spectrum should therefore show a molecular ion peak (M⁺) at an m/z ratio of 156.
Fragmentation Analysis: Aliphatic amines are known to undergo characteristic fragmentation through α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). This process results in the formation of a stable, nitrogen-containing cation. For this compound, several α-cleavage pathways are possible:
Cleavage of the butyl group: Loss of a propyl radical (•C₃H₇) from the butyl chain is a highly probable fragmentation, leading to a prominent peak at m/z 113.
Cleavage adjacent to the ring nitrogen: Loss of a methyl radical (•CH₃) would result in a fragment at m/z 141.
Ring Opening: Fragmentation of the azetidine ring itself can also occur, leading to a more complex pattern of lower mass ions. The base peak in the spectrum is often the result of the most favorable α-cleavage pathway. libretexts.org
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 156 | [M]⁺ (Molecular Ion) | - |
| 141 | [M - CH₃]⁺ | α-cleavage at ring N-CH₃ |
| 113 | [M - C₃H₇]⁺ | α-cleavage of butyl group |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of this compound and its analogs. This technique allows for the separation of the compound from impurities or from a complex matrix, followed by its detection and identification based on its mass-to-charge ratio (m/z).
Given the basic nature of the amine functional groups in this compound, reversed-phase chromatography is a commonly employed method. A C18 column is typically used as the stationary phase, while the mobile phase often consists of a mixture of an organic solvent (such as acetonitrile or methanol) and an aqueous buffer, often with the addition of a small amount of acid (like formic acid or acetic acid) to protonate the amine and improve peak shape.
The mass spectrometer coupled to the LC system provides mass information that is critical for confirming the identity of the target compound. For this compound, the expected protonated molecule [M+H]⁺ would be observed. LC-MS is also instrumental in monitoring the progress of reactions involving this compound, allowing for the identification of reactants, products, and byproducts. For heterocyclic amines, LC-MS methods have been developed that demonstrate good linearity and precision, with low limits of quantification. jfda-online.com
Table 1: Illustrative LC-MS Parameters for the Analysis of a Substituted Azetidine Derivative
| Parameter | Value |
| LC Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| MS Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Scan Range | m/z 50-500 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of this compound and its derivatives with very high accuracy. This technique provides a highly precise measurement of the mass-to-charge ratio, which can be used to calculate the exact molecular formula of the compound. This is a critical step in the structural elucidation of novel derivatives.
For this compound (C₉H₂₀N₂), the theoretical exact mass of the neutral molecule is 156.1626 Da. In HRMS analysis, the measured mass of the protonated molecule [M+H]⁺ would be compared to the calculated theoretical mass. A very small mass error (typically in the parts-per-million range) provides strong evidence for the proposed elemental composition.
Table 2: Example of HRMS Data for a Hypothetical Derivative
| Derivative | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Mass Error (ppm) |
| This compound | C₉H₂₀N₂ | 157.1705 | 157.1702 | -1.9 |
| Derivative A | C₁₆H₂₄N₂O₂ | 277.1865 | 277.1861 | -1.4 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and basic molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, charged ions of the analyte are released and directed into the mass analyzer.
Due to the presence of two basic nitrogen atoms, this compound is expected to ionize efficiently in positive ion mode ESI, primarily forming the protonated molecule [M+H]⁺. The resulting mass spectrum would show a prominent peak corresponding to this ion. ESI-MS is a sensitive technique that can be used for both qualitative and quantitative analysis of the compound and its derivatives. For example, HRMS with ESI has been used to characterize related azetidine structures. mdpi.com
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental for both the purification of this compound after its synthesis and for the assessment of its purity.
Flash Chromatography
Flash chromatography is a widely used technique for the preparative purification of organic compounds. amazonaws.com For basic amines such as this compound, purification by flash chromatography on silica gel can be challenging due to the acidic nature of the silica, which can lead to strong interactions with the basic compound, resulting in poor separation and recovery. biotage.combiotage.com
To mitigate these issues, several strategies can be employed. One common approach is to add a small amount of a competing amine, such as triethylamine or ammonia, to the mobile phase. biotage.comsilicycle.com This helps to neutralize the acidic sites on the silica gel and improve the elution of the basic compound. Alternatively, an amine-functionalized silica gel can be used as the stationary phase, which provides a more inert surface and often leads to better separation of amines with simpler, less polar mobile phases like hexane/ethyl acetate. biotage.combiotage.com The choice of solvent system is typically guided by preliminary analysis using Thin Layer Chromatography. In the synthesis of various azetidine-based scaffolds, flash chromatography is a standard purification step. nih.govresearchgate.net
Table 3: General Conditions for Flash Chromatography Purification of Basic Amines
| Stationary Phase | Mobile Phase System | Application |
| Silica Gel | Dichloromethane/Methanol with 1% Ammonia | For polar amines that require a strong eluent. biotage.com |
| Silica Gel | Hexane/Ethyl Acetate with 0.1-2% Triethylamine | To improve peak shape and reduce tailing. silicycle.com |
| Amine-functionalized Silica | Hexane/Ethyl Acetate | For simplified purification without basic additives. biotage.com |
| Reversed-phase C18 Silica | Water/Acetonitrile with 0.1% Formic or Acetic Acid | For purification of polar, ionizable compounds. biotage.com |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of reactions, identify compounds in a mixture, and determine the appropriate solvent system for flash chromatography. chemistryhall.comlibretexts.org For this compound, a silica gel plate is typically used as the stationary phase.
The choice of mobile phase (eluent) is crucial for achieving good separation. A common starting point for amines is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent such as ethyl acetate or methanol. chemistryhall.com Due to the basic nature of the compound, streaking or tailing of the spot on the TLC plate can occur. This can often be resolved by adding a small amount of a base, such as triethylamine or a solution of ammonia in methanol, to the eluent. silicycle.com
After developing the plate, the compound spots are visualized. Since this compound is not expected to be UV-active, a staining agent is required for visualization. Common stains for amines include potassium permanganate or ninhydrin solution, which react with the amine to produce a colored spot. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is then calculated and used to assess the separation and plan the preparative purification by flash chromatography. libretexts.orgorgchemboulder.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing N-Butyl-1-methylazetidin-3-amine with high purity?
- Methodological Answer : The compound can be synthesized via alkylation of azetidine derivatives using butylating agents (e.g., butyl iodide) under basic conditions. Reductive amination using Pd/NiO catalysts (e.g., hydrogenation of imine intermediates) is also effective, achieving yields >90% under optimized temperatures (25–50°C) and solvent systems (e.g., THF or dichloromethane). Post-synthesis purification via column chromatography or recrystallization is critical for removing alkylation byproducts .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the azetidine ring structure and substituent positions. Key signals include the methyl group (δ ~2.3 ppm in ¹H NMR) and the butyl chain’s terminal methyl protons (δ ~0.9 ppm). Infrared (IR) spectroscopy identifies N-H stretches (~3350 cm⁻¹) and C-N vibrations (~1200 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula (C₈H₁₈N₂) .
Q. What are the primary chemical reactivity patterns of this compound under acidic or basic conditions?
- Methodological Answer : The amine groups undergo protonation in acidic media, enhancing solubility in polar solvents. Under basic conditions, the compound may participate in nucleophilic substitution or aza-Michael additions. Stability studies show decomposition above 150°C, with degradation products analyzed via GC-MS .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence the biological activity of this compound derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that elongating the butyl chain reduces blood-brain barrier penetration but increases lipophilicity. Substituting the methyl group with bulkier groups (e.g., ethyl, isopropyl) alters receptor binding affinity. Computational docking (e.g., AutoDock Vina) and in vitro assays (e.g., enzyme inhibition) are used to validate these effects .
Q. What analytical strategies are recommended for resolving contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from impurities or stereochemical variations. High-performance liquid chromatography (HPLC) with chiral columns can separate enantiomers. Bioassays should be replicated under standardized conditions (e.g., fixed pH, temperature) with positive/negative controls. Meta-analyses of published data using tools like RevMan can identify confounding variables .
Q. How can researchers design experiments to assess the compound’s stability in physiological environments?
- Methodological Answer : Simulate physiological conditions (pH 7.4, 37°C) using phosphate-buffered saline (PBS). Monitor degradation via UV-Vis spectroscopy (λ = 260–280 nm) and LC-MS over 24–72 hours. Accelerated stability studies (e.g., 40°C/75% relative humidity) predict long-term behavior. Include antioxidants (e.g., ascorbic acid) to assess oxidative stability .
Q. What in vitro methodologies are suitable for studying this compound’s interactions with cytochrome P450 enzymes?
- Methodological Answer : Use human liver microsomes (HLMs) incubated with the compound and NADPH. Quantify metabolite formation via LC-MS/MS. Competitive inhibition assays with probe substrates (e.g., midazolam for CYP3A4) determine IC₅₀ values. Molecular dynamics simulations (e.g., GROMACS) model enzyme-ligand interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
